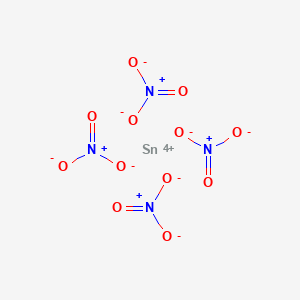
Tin(4+);tetranitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(4+);tetranitrate: is an inorganic compound with the molecular formula N4O12Sn It is a coordination complex where tin is in the +4 oxidation state, coordinated to four nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tin(4+);tetranitrate typically involves the reaction of tin(IV) chloride with nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of tin(IV) chloride to this compound. The general reaction can be represented as:
SnCl4+4HNO3→Sn(NO3)4+4HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tin(4+);tetranitrate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the presence of nitrate ions.
Reduction: It can be reduced to lower oxidation states of tin under specific conditions.
Substitution: The nitrate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrazine or sodium borohydride.
Reduction: Reactions with strong oxidizing agents like potassium permanganate.
Substitution: Ligand exchange reactions with other anions or neutral ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield tin(II) compounds, while substitution reactions may produce various tin complexes.
Scientific Research Applications
Chemistry: Tin(4+);tetranitrate is used in coordination chemistry to study the behavior of tin complexes and their interactions with other ligands.
Biology and Medicine: Research is ongoing to explore the potential biological activities of tin complexes, including their use as antimicrobial agents and in cancer therapy.
Industry: In the industrial sector, this compound is used in the synthesis of other tin compounds and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Tin(4+);tetranitrate exerts its effects involves the release of nitrate ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Titanium(IV) nitrate (Ti(NO3)4): Similar in structure but involves titanium instead of tin.
Pentaerythritol tetranitrate (PETN): An organic nitrate ester with explosive properties.
Uniqueness: Tin(4+);tetranitrate is unique due to the presence of tin in the +4 oxidation state and its coordination with nitrate ions
Conclusion
This compound is a compound with significant potential in various fields of research and industry Its unique chemical properties and reactivity make it a valuable subject of study in coordination chemistry, biology, medicine, and industrial applications
Properties
CAS No. |
13826-70-5 |
|---|---|
Molecular Formula |
N4O12Sn |
Molecular Weight |
366.73 g/mol |
IUPAC Name |
tin(4+);tetranitrate |
InChI |
InChI=1S/4NO3.Sn/c4*2-1(3)4;/q4*-1;+4 |
InChI Key |
YQMWDQQWGKVOSQ-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sn+4] |
physical_description |
Solid; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















